C4 Spacer Length for Optimal Ternary Complexes
Thalidomide-5'-C4-OH provides a four-methylene spacer arm (C4, ≈5.2 Å extended length) between the thalidomide glutarimide ring and the terminal conjugation handle. Systematic linker-length SAR from CRBN-recruiting PROTACs demonstrates that an effective linker must exceed a minimum of approximately 12 atoms total in the fully assembled degrader to permit productive ternary complex formation, but must remain below ≈29 atoms to avoid entropic penalties that erode degradation potency [1]. The C4 linker contributes 4 of these atoms while leaving the remaining atom count to be supplied by the warhead-side linker segment, placing Thalidomide-5'-C4-OH within the empirically validated productive range. In contrast, Thalidomide-5-OH contributes zero spacer atoms, forcing the entire requisite length onto the warhead linker and limiting conformational flexibility [2]. At the opposite extreme, Thalidomide-5'-C7-OH adds 7 spacer atoms, pre-committing the degrader to a longer total linker length that may reduce cell permeability, as longer linkers correlate with increased topological polar surface area and reduced passive membrane diffusion [1]. Quantitative data from PROTAC TBK1 degraders show: linkers below 12 atoms → no degradation; 12–29 atoms → DC50 = 3–292 nM with Dmax = 76–96%; 21-atom linker → DC50 = 3 nM, Dmax = 96% [1].
| Evidence Dimension | Linker atom count contribution and degradation potency window |
|---|---|
| Target Compound Data | C4 spacer contributes 4 atoms to total PROTAC linker; places assembled degrader within the 12–29 atom productive range when warhead linker is ≥8 atoms |
| Comparator Or Baseline | Thalidomide-5-OH: 0 spacer atoms; Thalidomide-5'-C7-OH: 7 spacer atoms; Published TBK1 PROTAC series: ≤11 atoms → DC50 not measurable; 12 atoms → DC50 submicromolar; 21 atoms → DC50 = 3 nM, Dmax = 96% (Crews lab, Arvinas) [1] |
| Quantified Difference | C4 spacer places assembled PROTACs within the 12–29 atom potency window; C0 spacer may require warhead linkers ≥12 atoms (risk of insufficient length); C7 spacer forces minimum total length ≥7 + warhead linker, potentially exceeding optimal range for certain target pairs |
| Conditions | TBK1 degradation in HEK293T cells; linker atoms counted from amide nitrogen of warhead to oxygen/nitrogen of CRBN ligand (Crews et al.) [1] |
Why This Matters
Procurement of Thalidomide-5'-C4-OH provides a mid-range spacer contribution that maximizes the probability of achieving a productive linker length in the final PROTAC without iterative synthesis of multiple linker variants.
- [1] Bemis TA, La Clair JJ, Burkart MD. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. 2020;1(5):273-312. doi:10.37349/etat.2020.00018. (Citing Crews/Arvinas TBK1 PROTAC linker data: DC50 = 3 nM, Dmax = 96% for 21-atom linker; no degradation below 12 atoms.) View Source
- [2] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. 2017;13(5):514-521. doi:10.1038/nchembio.2329. View Source
